molecular formula C20H26N2O3 B6044367 1-(3,5-dimethoxybenzyl)-4-(4-methoxyphenyl)piperazine

1-(3,5-dimethoxybenzyl)-4-(4-methoxyphenyl)piperazine

Cat. No. B6044367
M. Wt: 342.4 g/mol
InChI Key: UHPKBMWWACCYOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3,5-dimethoxybenzyl)-4-(4-methoxyphenyl)piperazine, commonly known as 2C-E, is a synthetic psychoactive substance that belongs to the phenethylamine class of drugs. It was first synthesized by Alexander Shulgin in 1977 and has gained popularity as a recreational drug due to its hallucinogenic effects. However, the compound has also been studied for its potential therapeutic applications in scientific research.

Mechanism of Action

The exact mechanism of action of 2C-E is not fully understood. However, it is believed to exert its effects through its interaction with serotonin receptors. It has been shown to act as a partial agonist at 5-HT2A and 5-HT2C receptors, which are involved in the regulation of mood, perception, and cognition.
Biochemical and Physiological Effects:
2C-E has been shown to produce a range of biochemical and physiological effects. These include alterations in perception, mood, and thought processes. It has also been shown to increase heart rate, blood pressure, and body temperature. Additionally, it has been shown to produce changes in brain activity as measured by electroencephalography (EEG).

Advantages and Limitations for Lab Experiments

One advantage of 2C-E for lab experiments is its ability to selectively target serotonin receptors. This makes it a useful tool for investigating the role of these receptors in various physiological and pathological processes. However, its psychoactive effects also pose a limitation, as they can confound the interpretation of experimental results.

Future Directions

There are several potential future directions for research on 2C-E. One area of interest is its potential as a treatment for depression and other psychiatric disorders. Additionally, further studies are needed to elucidate its mechanism of action and to explore its effects on other neurotransmitter systems. Finally, investigations into the safety and toxicity of the compound are also needed to inform its potential use in clinical settings.

Synthesis Methods

The synthesis of 2C-E involves the reaction of 3,5-dimethoxybenzaldehyde with 4-methoxyphenylmagnesium bromide to form the corresponding alcohol intermediate. This is then converted to the piperazine derivative using a coupling agent such as 1,1'-carbonyldiimidazole. The final product is obtained through purification using column chromatography.

Scientific Research Applications

2C-E has been studied for its potential therapeutic applications in scientific research. It has been shown to have affinity for various serotonin receptors, which are involved in the regulation of mood, cognition, and behavior. This has led to investigations into its potential as a treatment for depression, anxiety, and other psychiatric disorders.

properties

IUPAC Name

1-[(3,5-dimethoxyphenyl)methyl]-4-(4-methoxyphenyl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O3/c1-23-18-6-4-17(5-7-18)22-10-8-21(9-11-22)15-16-12-19(24-2)14-20(13-16)25-3/h4-7,12-14H,8-11,15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHPKBMWWACCYOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)CC3=CC(=CC(=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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